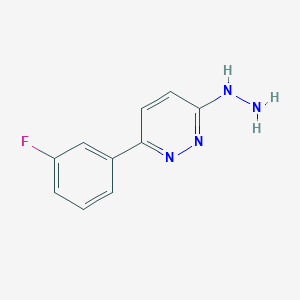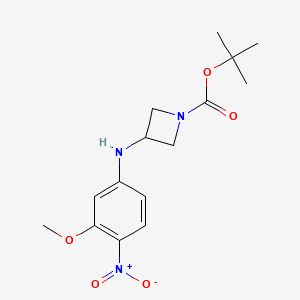
tert-Butyl 3-((3-methoxy-4-nitrophenyl)amino)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-((3-methoxy-4-nitrophenyl)amino)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of tert-Butyl 3-((3-methoxy-4-nitrophenyl)amino)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-azetidinecarboxylate with 3-methoxy-4-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a suitable base and solvent, such as triethylamine and dichloromethane, respectively. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods: : Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: : tert-Butyl 3-((3-methoxy-4-nitrophenyl)amino)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted azetidines.
Aplicaciones Científicas De Investigación
Chemistry: : In chemistry, tert-Butyl 3-((3-methoxy-4-nitrophenyl)amino)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology: : In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its structural features make it suitable for investigating the mechanisms of various biological processes.
Medicine: Its ability to undergo various chemical transformations makes it a versatile intermediate in drug development.
Industry: : In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-((3-methoxy-4-nitrophenyl)amino)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate: Similar in structure but contains a hydroxyimino group instead of the methoxy and nitro groups.
Tert-butyl 3-(methylsulfonyl)oxyazetidine-1-carboxylate: Contains a methylsulfonyl group, which imparts different chemical properties.
Tert-butyl 3-methoxypyrrolidine-1-carboxylate: Similar in structure but has a pyrrolidine ring instead of an azetidine ring.
Uniqueness: : tert-Butyl 3-((3-methoxy-4-nitrophenyl)amino)azetidine-1-carboxylate is unique due to the presence of both methoxy and nitro groups on the phenyl ring.
Propiedades
Fórmula molecular |
C15H21N3O5 |
|---|---|
Peso molecular |
323.34 g/mol |
Nombre IUPAC |
tert-butyl 3-(3-methoxy-4-nitroanilino)azetidine-1-carboxylate |
InChI |
InChI=1S/C15H21N3O5/c1-15(2,3)23-14(19)17-8-11(9-17)16-10-5-6-12(18(20)21)13(7-10)22-4/h5-7,11,16H,8-9H2,1-4H3 |
Clave InChI |
DBGJVAAXEOVRFU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C1)NC2=CC(=C(C=C2)[N+](=O)[O-])OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
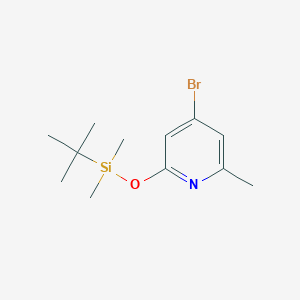
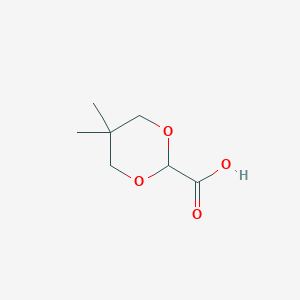
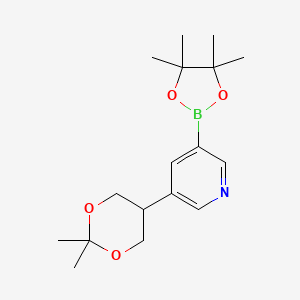
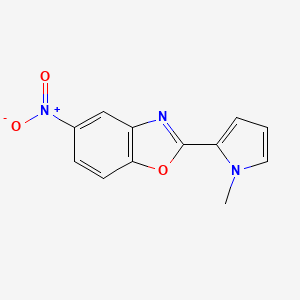
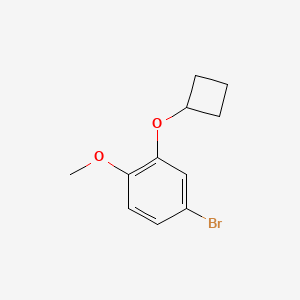
![5-(Chloromethyl)-1-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B8674041.png)


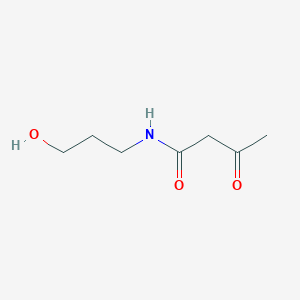
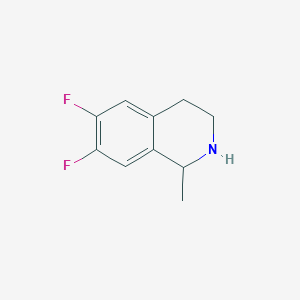
![3-Methylthieno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B8674066.png)
![1-[3-(3-Pyridyl)propyl]piperazine](/img/structure/B8674078.png)

